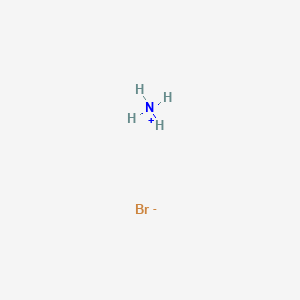
Ammonium bromide
Overview
Description
Ammonium bromide, with the chemical formula NH₄Br, is an inorganic compound that forms colorless, crystalline prisms. It is the ammonium salt of hydrobromic acid and is highly soluble in water. This compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the air. This compound is used in various applications, including photography, fireproofing, and pharmaceuticals .
Mechanism of Action
Target of Action
Ammonium bromide (NH4Br) is an ammonium salt of hydrobromic acid . It primarily targets water molecules, as it is highly soluble in water . It dissociates into ammonium ions (NH4+) and bromide ions (Br-) when dissolved in water .
Mode of Action
This compound acts as a weak acid and a strong electrolyte in water . The compound’s interaction with water leads to the release of ammonium ions and bromide ions into the solution . This behavior is illustrated by the dissociation equation:
NH4Br→NH4++Br−NH_4Br \rightarrow NH_4^+ + Br^-NH4Br→NH4++Br−
.Biochemical Pathways
It is known that the ammonium ion can be used by certain organisms as a source of nitrogen, which is essential for amino acid and protein synthesis
Pharmacokinetics
It is known that the compound is easily soluble in water, which suggests that it could be rapidly absorbed and distributed in the body following ingestion . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability remain largely unknown.
Result of Action
The primary result of this compound’s action is the release of ammonium and bromide ions into the solution . This can affect the ionic balance of the solution, potentially influencing various physical and chemical properties. In biological systems, the presence of these ions could have various effects, depending on the specific context and conditions.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of water. The compound is stable under normal conditions, but on heating, it decomposes to release ammonia and hydrogen bromide gases . Its solubility in water also means that its action is significantly influenced by the presence or absence of water .
Biochemical Analysis
Biochemical Properties
Ammonium bromide is a weak acid with a pKa of approximately 5 in water . It is an acid salt because the ammonium ion hydrolyzes slightly in water . It is a strong electrolyte when put in water, dissociating into NH4+ and Br- ions
Cellular Effects
The cellular effects of this compound are not well-studied. It is known that ammonium salts can have various effects on cells. For instance, in the presence of certain ammonium salts, some bacteria show altered gene expression . In plants, ammonium can trigger physiological and morphological responses
Molecular Mechanism
This compound decomposes to ammonia and hydrogen bromide when heated at elevated temperatures This suggests that it could potentially influence cellular processes through the production of these compounds
Temporal Effects in Laboratory Settings
One study found that the presence of an ammonium salt altered the emission wavelength, crystallization kinetics, and spectral stability of blue perovskite films .
Dosage Effects in Animal Models
There is limited information available on the effects of this compound dosage in animal models. It is known that the dosage of ammonium salts can have various effects in animals
Metabolic Pathways
One study suggested that ammonium salts could impact the key functional genes involved in major methanogenic metabolic pathways and energy metabolism .
Transport and Distribution
It is known that ammonium salts can be transported across cell membranes
Subcellular Localization
One study found that an ammonium transporter localized on the apical side of calcifying cells and in their intracellular compartments
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium bromide can be synthesized through the direct reaction of ammonia (NH₃) with hydrogen bromide (HBr). The balanced chemical equation for this reaction is: [ \text{NH}_3 + \text{HBr} \rightarrow \text{NH}_4\text{Br} ]
Another method involves the reaction of ammonia with iron (II) bromide or iron (III) bromide. This reaction can be represented as: [ 2 \text{NH}_3 + \text{FeBr}_2 + 2 \text{H}_2\text{O} \rightarrow 2 \text{NH}_4\text{Br} + \text{Fe(OH)}_2 ]
Industrial Production Methods: Industrial production of this compound typically follows the direct reaction method due to its simplicity and efficiency. The reaction is carried out under controlled conditions to ensure high purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation, where bromide ions (Br⁻) are oxidized to bromine (Br₂) upon exposure to air.
Thermal Decomposition: When heated, this compound decomposes into ammonia (NH₃) and hydrogen bromide (HBr). [ \text{NH}_4\text{Br} \rightarrow \text{NH}_3 + \text{HBr} ]
Common Reagents and Conditions:
Oxidizing Agents: Exposure to air or other oxidizing agents can lead to the oxidation of bromide ions.
Heat: Elevated temperatures facilitate the thermal decomposition of this compound.
Major Products Formed:
Oxidation: Bromine (Br₂)
Thermal Decomposition: Ammonia (NH₃) and hydrogen bromide (HBr)
Scientific Research Applications
Ammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a source of bromide ions in various organic syntheses and as a reagent in analytical chemistry.
Biology: this compound is utilized in the preparation of buffer solutions and in electrophoresis.
Medicine: Historically, it has been used as a sedative, although its use has declined due to potential side effects.
Industry: It is employed in the production of photographic chemicals, fireproofing agents, and corrosion inhibitors
Comparison with Similar Compounds
- Ammonium chloride (NH₄Cl)
- Ammonium iodide (NH₄I)
- Sodium bromide (NaBr)
- Potassium bromide (KBr)
Comparison: Ammonium bromide is unique due to its specific combination of ammonium and bromide ions, which gives it distinct properties such as high solubility in water and hygroscopic nature. Compared to ammonium chloride and ammonium iodide, this compound has different reactivity and applications due to the presence of bromide ions. Sodium bromide and potassium bromide, while also sources of bromide ions, differ in their cationic components, leading to variations in solubility and reactivity .
Properties
IUPAC Name |
azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrH.H3N/h1H;1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLVFNYSXGMGBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrH4N, NH4Br | |
| Record name | AMMONIUM BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8235 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ammonium bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ammonium_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8035681 | |
| Record name | Ammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8035681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ammonium bromide appears as white odorless crystals or granules that become yellow upon exposure to air. Sinks and mixes in water. (USCG, 1999), Dry Powder, Other Solid, White odorless solid; Slightly hygroscopic; Yellows slowly in air; [Merck Index] Colorless granules; [MSDSonline] | |
| Record name | AMMONIUM BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8235 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ammonium bromide ((NH4)Br) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3649 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Sublimes 1007 °F (USCG, 1999), 396 °C (sublimation point), BP: 235 °C (in vacuum) | |
| Record name | AMMONIUM BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8235 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AMMONIUM BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/207 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 78.3 g/100 g water at 25 °C, Soluble in acetone, ether, ammonia, in water, 97 g/100 cc at 25 °C, 145.6 g/100 cc at 100 °C; in alcohol, 10 g/100 cc at 78 °C, Freely soluble in methanol, ethanol, acetone; slightly soluble in ether; practically insoluble in ethyl acetate | |
| Record name | AMMONIUM BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/207 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.429 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.429 at 25 °C | |
| Record name | AMMONIUM BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8235 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AMMONIUM BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/207 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 1 mm Hg at 198.3 °C | |
| Record name | AMMONIUM BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/207 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White tetragonal crystals, White crystals or granules, Colorless crystals or yellowish white powder | |
CAS No. |
12124-97-9 | |
| Record name | AMMONIUM BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8235 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12124-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012124979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium bromide ((NH4)Br) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8035681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0JB3224WS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMMONIUM BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/207 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Sublimes without melting (USCG, 1999), 542 °C (decomposes) | |
| Record name | AMMONIUM BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8235 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AMMONIUM BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/207 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]-](/img/structure/B79965.png)













